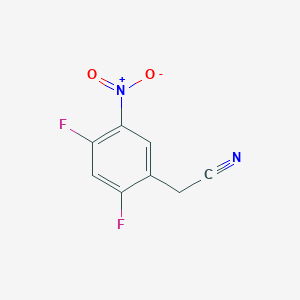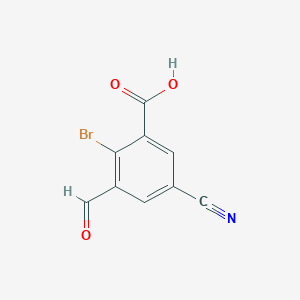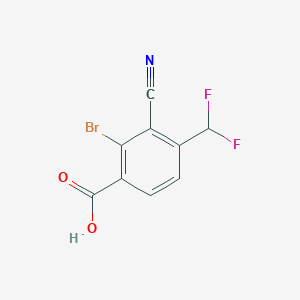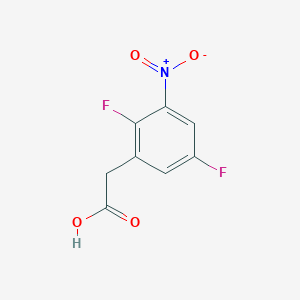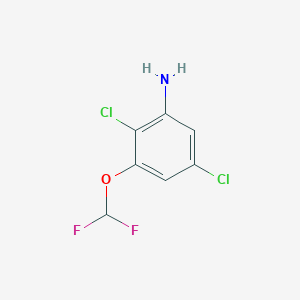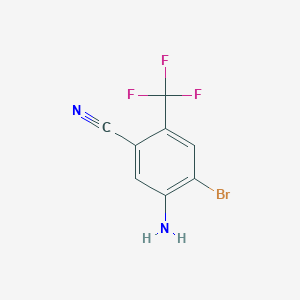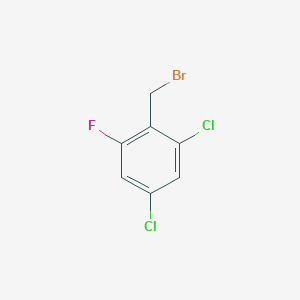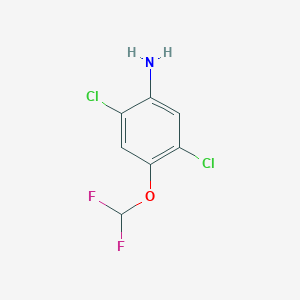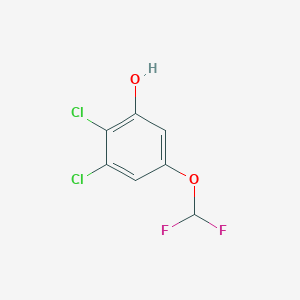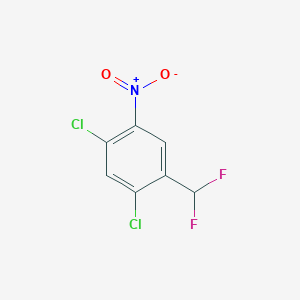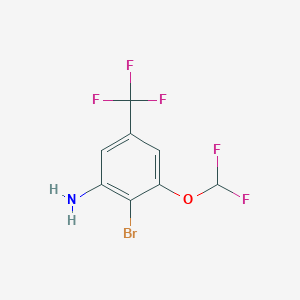
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline, also known as BDFMA, is an organofluorine compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor and is soluble in water. BDFMA has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. BDFMA has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is not fully understood. It is believed that 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline acts as a nucleophile in the reaction of bromine with a trifluoromethyl aniline derivative. It has also been suggested that 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline may act as an electron-withdrawing group, which can facilitate the reaction of bromine with a trifluoromethyl aniline derivative.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline are not fully understood. However, it has been suggested that 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline may have an effect on enzymes involved in the synthesis of proteins, peptides, and other biologically active compounds. In addition, 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline may also have an effect on the metabolism of certain drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline in lab experiments include its low cost and availability, its low toxicity, and its relatively low reactivity. In addition, 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is relatively easy to handle and store. The main limitation of using 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline in lab experiments is its reactivity, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
The future directions for 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline may include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, further research into the use of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline in the synthesis of optically active compounds and polymers may also be of interest. Finally, further research into the potential use of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline in the synthesis of drug candidates may also be of interest.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline has also been used in the synthesis of optically active compounds, as well as in the synthesis of polymers and other materials. In addition, 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline has been used in the synthesis of biologically active compounds, such as peptides and proteins, and in the synthesis of drug candidates.
Eigenschaften
IUPAC Name |
2-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-6-4(15)1-3(8(12,13)14)2-5(6)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGHNFSJRKICPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




